Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a cyano group attached to the benzoxazole core.
Vorbereitungsmethoden
The synthesis of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of Substituents: The bromine atom, methyl group, and cyano group are introduced through various substitution reactions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Cycloaddition Reactions: The benzoxazole core can participate in cycloaddition reactions, forming new heterocyclic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution of the bromine atom with an amine can yield an amino derivative with potential biological activity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Benzoxazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery.
Material Science: The compound’s unique structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use this compound as a probe to study biological processes and molecular interactions.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, its antimicrobial activity may result from inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-methylbenzo[d]oxazole-5-carboxylate: Lacks the bromine and cyano groups, resulting in different biological activities.
5-(2-bromo-5-methylphenyl)oxazole: Similar structure but lacks the cyano group, affecting its chemical reactivity and applications.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Contains an isoxazole ring instead of a benzoxazole ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C17H11BrN2O3 |
---|---|
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
methyl 2-(3-bromo-2-methylphenyl)-7-cyano-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C17H11BrN2O3/c1-9-12(4-3-5-13(9)18)16-20-14-7-10(17(21)22-2)6-11(8-19)15(14)23-16/h3-7H,1-2H3 |
InChI-Schlüssel |
GFMNCYJNVZFWTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C2=NC3=CC(=CC(=C3O2)C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.